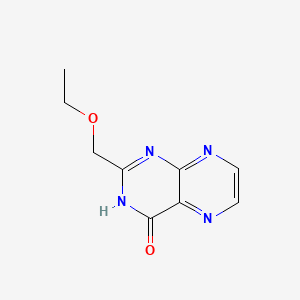

4(3H)-Pteridinone, 2-(ethoxymethyl)-

説明

4(3H)-Pteridinone derivatives are heterocyclic compounds characterized by a bicyclic pteridine core with a ketone group at position 2. The compound 4(3H)-Pteridinone, 2-(ethoxymethyl)- features an ethoxymethyl substituent at position 2, which distinguishes it from other derivatives.

特性

CAS番号 |

133914-85-9 |

|---|---|

分子式 |

C9H10N4O2 |

分子量 |

206.20 g/mol |

IUPAC名 |

2-(ethoxymethyl)-3H-pteridin-4-one |

InChI |

InChI=1S/C9H10N4O2/c1-2-15-5-6-12-8-7(9(14)13-6)10-3-4-11-8/h3-4H,2,5H2,1H3,(H,11,12,13,14) |

InChIキー |

SFWVULIFVPNTOF-UHFFFAOYSA-N |

SMILES |

CCOCC1=NC2=NC=CN=C2C(=O)N1 |

正規SMILES |

CCOCC1=NC2=NC=CN=C2C(=O)N1 |

他のCAS番号 |

133914-85-9 |

同義語 |

LCB 2183 LCB-2183 |

製品の起源 |

United States |

準備方法

合成経路と反応条件

LCB-2183 の合成には、市販の出発物質から始まる複数のステップが含まれます。重要なステップには、一連の縮合反応と環化反応によるコア構造の形成が含まれます。 温度、圧力、触媒の使用などの特定の反応条件は、高収率と純度を実現するために最適化されています .

工業生産方法

LCB-2183 の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、一貫した品質とスケーラビリティを確保するために、工業グレードの機器と試薬の使用が含まれます。 反応条件は、効率を最大化し、廃棄物を最小限に抑えるために慎重に制御されています .

化学反応の分析

反応の種類

LCB-2183 は、次を含むさまざまな化学反応を起こします。

酸化: LCB-2183 は、特定の条件下で酸化されて酸化誘導体を形成することができます。

還元: 還元反応を使用して、LCB-2183 に存在する官能基を改変することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、LCB-2183 の酸化は、ヒドロキシル化誘導体の形成につながる可能性があり、一方、還元は脱酸素化化合物を生成する可能性があります .

科学的研究の応用

Anti-Allergic Properties

Research indicates that derivatives of 4(3H)-pteridinone exhibit significant anti-allergic effects. The compound has been shown to antagonize the effects of platelet-activating factor (PAF), which is involved in bronchoconstriction. In studies, the median effective dose (ED50) for bronchospasm induced by PAF was determined to be as low as 0.068 mg/kg when administered intravenously in animal models .

The compound's effectiveness is supported by its long duration of action and low toxicity profile, with median lethal doses exceeding 2,000 mg/kg in rodent studies . The following table summarizes the ED50 values for various formulations:

| Compound | Administration Route | ED50 (mg/kg) |

|---|---|---|

| Example 1 | Intravenous | 0.068 |

| Example 3 | Intraperitoneal | 14 |

| Example 4 | Oral | 25 |

Inhibition of Polo-Like Kinases (PLKs)

Another promising application of 4(3H)-pteridinone derivatives is their role as inhibitors of polo-like kinases, specifically PLK2. These kinases are implicated in various cellular processes, including cell division and proliferation. Inhibitors targeting PLK2 have potential therapeutic implications for neurodegenerative diseases such as Parkinson's disease, where the formation of Lewy bodies is a key pathological feature .

The development of selective PLK2 inhibitors from this compound class may offer new avenues for treating cancers and neurodegenerative disorders. The specificity for PLK2 over other kinases enhances their therapeutic potential while minimizing side effects associated with less selective compounds .

Immunomodulatory Effects

Research has also highlighted the immunomodulatory properties of pteridinone derivatives. These compounds can act as agonists for Toll-like receptors (TLRs), specifically TLR7 and TLR8, which play crucial roles in the immune response. The ethoxymethyl group at the C-2 position has been identified as a significant factor influencing TLR activity, with modifications to this group affecting the compound's efficacy as an immune modulator .

Case Studies

Several studies have documented the synthesis and biological evaluation of pteridinone derivatives:

- A study published in Pharmaceutical Research evaluated various derivatives for their anti-inflammatory and immunomodulatory activities. The results indicated that certain modifications to the pteridinone structure significantly enhanced their biological activity .

- Another research effort focused on the synthesis of pteridinone analogs that demonstrated potent inhibition of TLR-mediated responses, suggesting their utility in developing new immunotherapeutic agents .

作用機序

LCB-2183 は、ヒスタミン受容体に結合して、特にその活性を阻害することで、その効果を発揮します。この拮抗作用により、ヒスタミンがその受容体に結合することが妨げられ、ヒスタミン誘発性の炎症反応と気道過敏性が軽減されます。 分子標的は、免疫細胞と気道平滑筋細胞のヒスタミン受容体です .

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

The ethoxymethyl substituent at position 2 differentiates this compound from other pteridinone derivatives. Below is a comparative analysis of key analogs:

Table 1: Comparison of 4(3H)-Pteridinone Derivatives

*Estimated based on analogs.

Key Observations:

Substituent Effects on Lipophilicity: Ethoxymethyl groups (e.g., in 2-(ethoxymethyl)-) likely increase logP compared to polar substituents like amino (-NH₂) but remain less hydrophobic than aryl groups (e.g., diphenyl or halogenated phenyl) .

Biological Activity: Amino-substituted derivatives (e.g., 2-amino-6,7-diphenyl-) show antitumor activity against HeLa cells (IC₅₀ ~66 μM), attributed to interactions with DNA or enzyme targets . Fused heterocycles (e.g., benzodiazepine-pteridinone hybrids) demonstrate enhanced bioactivity, as seen in Batracyclin analogs .

Synthetic Accessibility: Ethoxymethyl groups can be introduced via alkylation or etherification reactions, as exemplified in the synthesis of 2-(ethoxymethyl)-3,5-diethoxybenzyl acetate (a structurally related compound) . Hydrolysis of acetamido derivatives (e.g., 2-acetamido-3,6,7-trimethyl-4(3H)-pteridinone) yields amino analogs, highlighting the reactivity of the pteridinone core .

生物活性

4(3H)-Pteridinone, 2-(ethoxymethyl)- is a compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure, which includes a pteridine ring system, suggests potential interactions with various biological targets. This article explores its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C9H10N4O2

- CAS Number : 133914-85-9

- SMILES Notation : CCOCC1=NC2=NC=CN=C2C(=O)N1

The compound features an ethoxymethyl group at the C-2 position of the pteridinone ring, which can influence its pharmacological properties.

Research indicates that compounds similar to 4(3H)-pteridinone exhibit a variety of biological activities through different mechanisms:

- Antiviral Activity : Compounds with pteridine structures have shown efficacy against viral infections by modulating immune responses and inhibiting viral replication.

- Anticancer Properties : The compound may induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways.

- Anti-inflammatory Effects : Pteridinones have been associated with reduced inflammation through the inhibition of pro-inflammatory cytokines.

Biological Activities

The following table summarizes the various biological activities attributed to 4(3H)-pteridinone and similar compounds:

Case Study 1: Antiviral Activity

A study demonstrated that derivatives of pteridinone exhibited significant antiviral activity against specific viruses by enhancing the host's immune response. The ethoxymethyl group was found to be crucial for this activity, as it influenced the compound's interaction with viral proteins.

Case Study 2: Anticancer Properties

In vitro studies showed that 4(3H)-pteridinone could effectively induce apoptosis in various cancer cell lines. The mechanism involved the activation of caspases and the downregulation of anti-apoptotic proteins. This suggests potential for development as an anticancer therapeutic agent.

Case Study 3: Anti-inflammatory Effects

Research indicated that compounds similar to 4(3H)-pteridinone could significantly reduce inflammation in animal models. The study highlighted its ability to lower levels of TNF-α and IL-6, which are key players in inflammatory responses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。